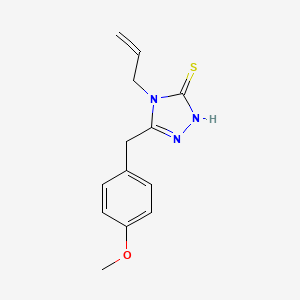

4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various strategies, including intermolecular cyclization of thiosemicarbazides to form 4H-1,2,4-triazoles. One study focused on the synthesis and spectral features of a related triazole compound, demonstrating that the synthesis is energetically feasible at room temperature, indicating a similar synthetic pathway could be applied for 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, the structural determination of a related triazole compound using X-ray diffraction techniques and DFT calculations highlighted the importance of understanding the geometric parameters, electronic transitions, and vibrational modes of such molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions due to their reactive sites. For example, aminomethylation and cyanoethylation reactions of triazole thiols have been investigated, showing the reactivity at the nitrogen atom and the potential for creating novel DNA methylation inhibitors (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Research on related compounds provides insights into how structural variations affect these properties, contributing to the understanding of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.

Chemical Properties Analysis

The chemical properties of triazoles, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity and chemical versatility. Studies on similar compounds reveal the significance of the triazole moiety in mediating chemical interactions and biological effects (Beytur et al., 2021).

Aplicaciones Científicas De Investigación

DNA Methylation Inhibitors

4-Allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol has been explored in the context of cancer research, particularly in DNA methylation. A study found that compounds derived from this chemical structure can potentially inhibit DNA methylation in cancer cells, offering a pathway for therapeutic research in oncology (Hakobyan et al., 2017).

Synthesis and Reactions

Research has been conducted on the intermolecular cyclization of 1-phenyl(benzyl, allyl)-4-(4-methoxybenzyl) thiosemicarbazides, yielding 3,4,5-substituted 4H-1,2,4-triazoles. This work is significant in the synthesis of new organic compounds with potential applications in various fields (Hovsepyan et al., 2014).

Anticancer Activity

A study utilized a derivative of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole in the synthesis of new heterocyclic compounds, which were then investigated for their anticancer activities. Such research underscores the potential of this compound in developing new anticancer agents (Bekircan et al., 2015).

Enzyme Inhibition

Another study focused on the enzymatic potential of new triazoles derived from 4-methoxybenzoic acid. These compounds, including derivatives of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, showed excellent cholinesterase inhibitory potential, which is relevant in the context of neurodegenerative diseases (Arfan et al., 2018).

Schiff Bases Synthesis

Research into Schiff bases containing 1,2,4-triazole rings included the preparation of 4-allyl-5-piridine-4-yl-4H-1,2,4-triazole-3-thiol. These studies contribute to the development of new organic compounds with potential applications in various chemical and biological fields (Mobinikhaledi et al., 2010).

Corrosion Inhibition

This compound has also been studied for its potential in corrosion inhibition. A study demonstrated that 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can effectively inhibit the corrosion of mild steel in acidic environments (Orhan et al., 2012).

Spectroscopic Analysis

A study involving 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, a related compound, analyzed its synthesis and spectroscopic features, contributing to the understanding of the chemical and physical properties of triazole compounds (Srivastava et al., 2016).

Insecticidal Activity

The insecticidal activity of triazole derivatives has been investigated, highlighting the potential of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol derivatives in developing new insecticides (Maddila et al., 2015).

Alkylation and Aminomethylation

Research into the alkylation and aminomethylation of 4,5-Substituted 4H-1,2,4-Triazole-3-thiols, including derivatives of the 4-allyl-5-(4-methoxybenzyl) compound, contributes to the development of compounds with potential antitumor activity (Kaldrikyan et al., 2013).

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-10-4-6-11(17-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOUKOSETNCWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358624 |

Source

|

| Record name | 5-[(4-Methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

69198-37-4 |

Source

|

| Record name | 5-[(4-Methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

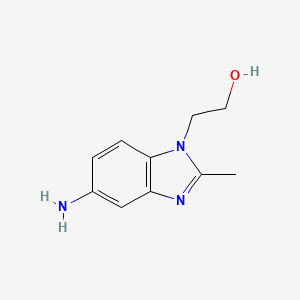

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)